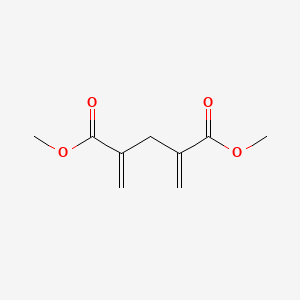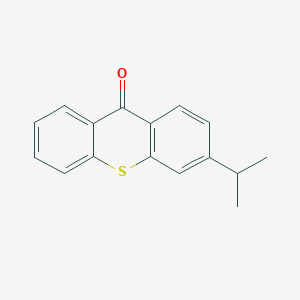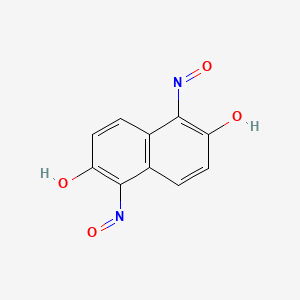
Glycerol 3-oxotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol 3-oxotetradecanoate is an ester compound formed from glycerol and 3-oxotetradecanoic acid It is a type of glycerolipid, which are molecules composed of glycerol and fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol 3-oxotetradecanoate can be synthesized through esterification reactions. One common method involves reacting glycerol with 3-oxotetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction typically requires anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, this compound can be produced through transesterification processes. This involves the reaction of triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The resulting glycerol esters can then be purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Glycerol 3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glycerol 3-hydroxytetradecanoate.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycerol and 3-oxotetradecanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: 3-oxotetradecanoic acid or tetradecanedioic acid.
Reduction: Glycerol 3-hydroxytetradecanoate.
Hydrolysis: Glycerol and 3-oxotetradecanoic acid.
Scientific Research Applications
Glycerol 3-oxotetradecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a substrate for enzymatic reactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of glycerol 3-oxotetradecanoate involves its interaction with enzymes and cellular pathways. It can be hydrolyzed by lipases to release glycerol and 3-oxotetradecanoic acid, which can then enter metabolic pathways. The compound may also act as a signaling molecule, influencing cellular processes such as lipid metabolism and energy homeostasis.
Comparison with Similar Compounds
Glycerol 3-hydroxytetradecanoate: Similar structure but with a hydroxyl group instead of a keto group.
Glycerol 3-oxooctanoate: Shorter carbon chain length but similar functional groups.
Uniqueness: Glycerol 3-oxotetradecanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its keto group allows for specific reactions and interactions that are not possible with hydroxyl or other functional groups.
Properties
CAS No. |
128331-49-7 |
|---|---|
Molecular Formula |
C17H34O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-oxotetradecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2 |
InChI Key |
OBUIJXGSLHKGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
physical_description |
solid fatty flakes with essentially no odour |
solubility |
insoluble in water; soluble in oils |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)



